molecular formula C9H12BrN B2518109 2-Bromo-5-(tert-butyl)pyridine CAS No. 1142197-19-0

2-Bromo-5-(tert-butyl)pyridine

Cat. No.: B2518109
CAS No.: 1142197-19-0
M. Wt: 214.106
InChI Key: IOGKQDRGOUALAS-UHFFFAOYSA-N
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Description

2-Bromo-5-(tert-butyl)pyridine is a useful research compound. Its molecular formula is C9H12BrN and its molecular weight is 214.106. The purity is usually 95%.
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Scientific Research Applications

Spectroscopic and Optical Studies

2-Bromo-5-(tert-butyl)pyridine has been characterized through various spectroscopic techniques, including Fourier Transform-Infrared (FT-IR), 1H, and 13C Nuclear Magnetic Resonance (NMR) spectroscopies. The studies provide detailed insights into the geometric structure, vibrational frequencies, and chemical shifts of the molecule, contributing significantly to the understanding of its physical and chemical properties (Vural & Kara, 2017).

Enhancement of Solar Cell Performance

Research indicates that pyridinyl-functionalized ionic liquids, related to this compound, can be used as additives in dye-sensitized solar cells (DSSCs) to enhance performance. These additives not only improve the overall power conversion efficiency of the DSSCs but also provide better long-term stability compared to traditional volatile organic additives (Xu et al., 2013).

Synthetic Chemistry and Catalysis

The molecule has been a subject of interest in synthetic chemistry, particularly in reactions such as Suzuki cross-coupling. This reaction is crucial for the synthesis of various organic compounds, including pharmaceuticals and materials for electronic devices. The studies explore optimal conditions for the reaction, such as the use of specific catalysts, bases, and solvents, to achieve high yields of the desired products (Wang et al., 2014).

Biological and Antimicrobial Studies

This compound derivatives have shown potential in biological applications, including anti-thrombolytic and biofilm inhibition activities. Studies indicate that certain derivatives of this compound exhibit significant lysis value against clot formation in human blood and potent inhibition against Escherichia coli (Ahmad et al., 2017).

Material Science and Liquid Crystal Synthesis

The compound and its derivatives play a significant role in the synthesis of liquid crystalline materials. The unique properties of these materials are crucial for applications in displays and other optical devices. The research focuses on the synthesis of new pyridinylstannanes, which are key intermediates in the preparation of these materials (Getmanenko & Twieg, 2008).

Mechanism of Action

Target of Action

Bromopyridines are generally known to be versatile intermediates in organic synthesis, often used in cross-coupling reactions .

Mode of Action

Bromopyridines, in general, are known to undergo nucleophilic substitution reactions . In these reactions, a nucleophile, a species rich in electrons, attacks the electrophilic carbon attached to the bromine atom, leading to the substitution of the bromine.

Result of Action

As a bromopyridine, it’s primarily used as an intermediate in organic synthesis , so its effects would largely depend on the final compounds it’s used to create.

Action Environment

The action of 2-Bromo-5-(tert-butyl)pyridine can be influenced by various environmental factors. For instance, its storage conditions are recommended to be under an inert atmosphere at 2-8°C . These conditions help maintain the stability of the compound, thereby preserving its efficacy.

Properties

IUPAC Name

2-bromo-5-tert-butylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrN/c1-9(2,3)7-4-5-8(10)11-6-7/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOGKQDRGOUALAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CN=C(C=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1142197-19-0
Record name 2-bromo-5-tert-butylpyridine
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